molecular formula C20H18N2O7S2 B2952956 (E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid CAS No. 875286-48-9

(E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid

Cat. No.: B2952956
CAS No.: 875286-48-9
M. Wt: 462.49
InChI Key: DGCCOYKRQLLLSU-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid” is a structurally complex thiazolidinone derivative featuring a furan-methylene-thiazolidinone core substituted with a 4-methoxy-2-nitrophenyl group and a branched 3-methylbutanoic acid side chain. The thioxo group at position 2 of the thiazolidinone ring enhances its electrophilicity, which may contribute to covalent binding interactions.

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O7S2/c1-10(2)17(19(24)25)21-18(23)16(31-20(21)30)9-12-5-7-15(29-12)13-6-4-11(28-3)8-14(13)22(26)27/h4-10,17H,1-3H3,(H,24,25)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCCOYKRQLLLSU-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles.

Chemical Structure and Properties

The compound's structure includes a furan ring, a thioxothiazolidinone framework, and various substituents that contribute to its biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups is significant for its reactivity and interaction with biological targets.

Key Structural Features

FeatureDescription
Molecular FormulaC18H20N2O5S
Molecular Weight368.43 g/mol
Functional GroupsThiazolidinone, Furan, Nitro
IUPAC NameThis compound

Anticancer Properties

Research indicates that this compound exhibits moderate to strong antiproliferative activity against various cancer cell lines. In studies involving human leukemia cell lines, it was observed that the compound's efficacy is dose-dependent and varies with the cell cycle stage.

  • Cell Line Studies :
    • Leukemia : The compound demonstrated significant cytotoxic effects in MOLT-4 and SR cell lines.
    • Mechanism of Action : Induction of apoptosis was confirmed through assays such as LDH and flow cytometry, which indicated increased DNA fragmentation in treated cells .

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors involved in cancer pathways. The thioxothiazolidine ring plays a crucial role in binding affinity and specificity.

  • Target Interaction :
    • It modulates various biochemical pathways, potentially influencing cell cycle regulation and apoptosis.
    • Inhibition of key proteins involved in tumor growth has been suggested .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

ParameterValue
BioavailabilityModerate
MetabolismMetabolized by CYP450 enzymes
ToxicityLD50 values suggest low toxicity

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives similar to this compound:

  • Study on Antiproliferative Activity :
    • A series of thiazolidinones were synthesized and tested for their anticancer properties. Compounds with specific substituents showed enhanced activity against various cancer types, including colon and breast cancers .
  • Mechanistic Insights :
    • Research highlighted the role of electron-donating groups in enhancing cytotoxicity, with specific compounds demonstrating IC50 values in the low micromolar range against multiple cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives with furan-methylene substitutions and aromatic side chains are a well-studied class of compounds. Below, the target molecule is compared to three structurally related analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Furan-Aromatic Ring Side Chain Molecular Formula Molecular Weight Key Features Source
Target compound 4-Methoxy-2-nitrophenyl 3-Methylbutanoic acid C₂₁H₁₉N₃O₇S₂ 513.52 g/mol Electron-withdrawing nitro and methoxy groups; branched alkyl chain N/A
(E)-2-(5-((5-(4-Bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid 4-Bromophenyl Butanoic acid C₁₉H₁₇BrN₂O₅S₂ 513.43 g/mol Bromine substituent (electrophilic halogen); linear alkyl chain
(E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide None (unsubstituted furan) Butanamide (4-nitrophenyl) C₁₈H₁₅N₃O₅S₂ 417.5 g/mol Amide linkage; nitro group on phenyl ring
(E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-5-nitrophenyl)butanamide None (unsubstituted furan) Butanamide (2-hydroxy-5-nitrophenyl) C₁₈H₁₅N₃O₆S₂ 433.46 g/mol Hydroxyl and nitro groups on phenyl ring; enhanced polarity

Key Observations

Aromatic Substitution Effects :

  • The target compound’s 4-methoxy-2-nitrophenyl group introduces steric bulk and electronic effects distinct from the 4-bromophenyl group in the analog from . The methoxy group may enhance solubility via hydrogen bonding, whereas bromine could promote hydrophobic interactions.
  • The unsubstituted furan in compounds from and simplifies the structure but reduces steric and electronic complexity compared to the target molecule.

Side Chain Variations: The 3-methylbutanoic acid side chain in the target compound provides branching, which may influence binding pocket compatibility compared to the linear butanoic acid in the brominated analog . Amide-linked side chains in and introduce hydrogen-bonding capacity but reduce acidity compared to carboxylic acid derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.